molecular formula C16H28N2O3 B1381728 (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate CAS No. 1404457-07-3

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate

Cat. No. B1381728
CAS RN: 1404457-07-3
M. Wt: 296.4 g/mol
InChI Key: YAJMQKKAVORCKC-ZDUSSCGKSA-N
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Description

“(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate” is a chemical compound with the CAS Number: 1404457-07-3 . It has a molecular weight of 296.41 .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (S)- (3-cyclopentyl-1- (cyclopropylamino)-1-oxopropan-2-yl)carbamate . The InChI code is 1S/C16H28N2O3/c1-16 (2,3)21-15 (20)18-13 (10-11-6-4-5-7-11)14 (19)17-12-8-9-12/h11-13H,4-10H2,1-3H3, (H,17,19) (H,18,20)/t13-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.41 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.

Scientific Research Applications

1. Synthesis and Manufacturing Processes

  • A study by Li et al. (2012) details the scalable synthesis of a similar compound, highlighting its application in manufacturing lymphocyte function-associated antigen 1 inhibitors.

2. Role in Synthesizing Natural Products

  • Tang et al. (2014) discuss the synthesis of a structurally similar compound from L-Serine, noting its importance in creating natural products with cytotoxic activity against human carcinoma cell lines.

3. Building Blocks for Protease Inhibitors

  • Ghosh et al. (2017) describe the enantioselective synthesis of tert-butyl derivatives as building blocks for novel protease inhibitors, suggesting their potential in drug discovery (Ghosh et al., 2017).

4. Photochemical Applications

  • Crockett and Koch (2003) explored the photochemical ring contraction of related compounds, demonstrating their potential in complex chemical reactions (Crockett & Koch, 2003).

5. Hydrogen Bond Interactions in Crystal Structures

  • Das et al. (2016) synthesized carbamate derivatives and analyzed their crystal structures, focusing on hydrogen bond interactions, which are crucial for understanding molecular arrangements in solid forms (Das et al., 2016).

6. Enantioselective Synthesis in Medicinal Chemistry

  • Campbell et al. (2009) discussed the enantioselective synthesis of benzyl derivatives, highlighting the importance of such processes in creating specific drug intermediates (Campbell et al., 2009).

7. Reactivity with Carbon Dioxide

  • Evans et al. (2019) showed the reactivity of N-tert-butyl-1,2-diaminoethane with carbon dioxide, generating compounds that can be crucial in understanding carbon capture and utilization processes (Evans et al., 2019).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

tert-butyl N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13(10-11-6-4-5-7-11)14(19)17-12-8-9-12/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJMQKKAVORCKC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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